N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core. This bicyclic heteroaromatic system is substituted at position 3 with a 4-methoxybenzyl group, at position 8 with a methyl group, and at position 4 with an oxo moiety. The acetamide side chain at position 2 is linked to a 3-chloro-4-fluorophenyl group, contributing to its steric and electronic complexity.
The 4-methoxybenzyl substitution likely enhances lipophilicity and metabolic stability compared to unsubstituted benzyl groups, while the 3-chloro-4-fluorophenyl moiety may influence target binding through halogen bonding interactions. The 8-methyl group on the indole ring could modulate steric hindrance and electronic effects within the core structure.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-18-6-9-22(29)21(28)12-18)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHNKLWKBWDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4. As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.
Pharmacokinetics
It has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. In preclinical rodent models, positive allosteric modulation of mGlu4 has been shown to be effective in models of Parkinson’s disease .
Scientific Research Applications
Positive Allosteric Modulation
One of the primary applications of this compound is as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). As a PAM, it enhances the receptor's response to its natural ligand, glutamate, which is crucial in managing various neurological disorders. This modulation can potentially lead to therapeutic strategies for conditions such as schizophrenia and Parkinson's disease by improving synaptic transmission and neuroprotection.
Neuroprotective Effects
Research indicates that compounds similar to N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exhibit neuroprotective properties. These effects are primarily mediated through their interaction with glutamate receptors, which play a critical role in excitotoxicity—a process linked to neurodegenerative diseases. By modulating receptor activity, this compound may help reduce neuronal damage associated with excessive glutamate signaling .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. Antioxidants are crucial in protecting cells from damage caused by free radicals, thus contributing to overall cellular health and longevity. Further studies are needed to quantify these effects and explore their implications in disease management .
Case Study 1: Neurodegenerative Disease Management
A study explored the effects of similar compounds on models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. The results indicated that compounds acting on mGluR4 pathways could significantly reduce symptoms and improve cognitive function in animal models. These findings support the hypothesis that this compound may hold therapeutic promise for neurodegenerative conditions .
Case Study 2: In Vitro Studies on Receptor Modulation
In vitro studies have demonstrated that this compound effectively modulates mGluR activity, leading to enhanced receptor signaling in neuronal cultures. These studies provide a foundation for understanding how this compound can be utilized in drug development targeting synaptic dysfunctions associated with various psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Synthetic Accessibility : The synthesis of pyrimido[5,4-b]indoles typically involves cyclocondensation of indole precursors with pyrimidine derivatives. The acetamide side chain is introduced via nucleophilic substitution or coupling reactions, as seen in related compounds .
Structural Insights : X-ray crystallography of analog 3-(2-methoxybenzyl)-8-fluoro derivatives (e.g., ) reveals planar pyrimidoindole cores with substituents adopting equatorial orientations to minimize steric clashes .
Biological Relevance : While direct data for the target compound is lacking, fluorinated analogs (e.g., 8-fluoro derivatives) show enhanced bioactivity in malaria pLDH assays, suggesting fluorine’s role in improving target binding .
Physicochemical Properties: Methoxy and halogen substitutions balance lipophilicity (logP) and solubility. For instance, the 4-methoxy group in the target compound may improve solubility compared to non-polar benzyl analogs .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidoindole core followed by functionalization with acetamide and aryl substituents. Key steps include:
- Core assembly : Cyclocondensation of substituted indoles with pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Acetamide coupling : Amidation via EDC/HOBt-mediated activation at 0–5°C to minimize side reactions .
- Optimization strategies : Use of catalytic bases (e.g., triethylamine) and controlled stoichiometry (1:1.2 ratio of indole to acyl chloride) improves yields to ~60–70% . Purity is confirmed via HPLC (>95%) and NMR .
Q. What analytical techniques are critical for characterizing this compound post-synthesis?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl at C3, chloro-fluorophenyl at N-acetamide) .
- Mass spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., observed [M+H]⁺ at m/z 471.1 vs. calculated 470.9) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with structural analogs:
- Anticancer activity : MTT assays against epithelial cancer cell lines (e.g., HCT-116, IC₅₀ reported at 8.2 µM) .
- Antimicrobial screening : Broth microdilution for Gram-positive pathogens (e.g., S. aureus, MIC ~16 µg/mL) .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Focus on substituent modifications guided by computational and experimental
- Pyrimidoindole core : Replace 4-methoxybenzyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
- Acetamide side chain : Introduce polar groups (e.g., sulfonyl) to improve solubility without compromising target binding .
- Validation : Compare IC₅₀ values of derivatives in kinase inhibition assays (e.g., Bcl-2/Mcl-1 dual inhibitors) .
Q. What in vitro models are suitable for evaluating its anticancer mechanisms?
Advanced models include:
Q. How can solubility challenges be addressed in pharmacological studies?
Strategies to enhance aqueous solubility:
Q. What computational methods predict interactions with biological targets?
Leverage molecular modeling tools:
Q. How can discrepancies in bioactivity data across studies be resolved?
Mitigate variability through:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays .
- Dose-response validation : Repeat experiments with internal controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare datasets from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
